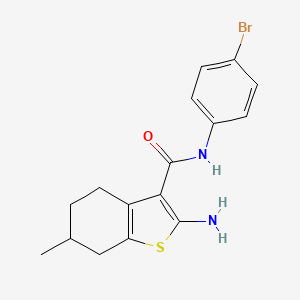

2-amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Propriétés

IUPAC Name |

2-amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2OS/c1-9-2-7-12-13(8-9)21-15(18)14(12)16(20)19-11-5-3-10(17)4-6-11/h3-6,9H,2,7-8,18H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWOCNPJYAQAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801128887 | |

| Record name | 2-Amino-N-(4-bromophenyl)-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312948-97-3 | |

| Record name | 2-Amino-N-(4-bromophenyl)-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312948-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(4-bromophenyl)-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2-amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound belonging to the benzothiophene family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18BrN2OS

- Molecular Weight : 365.29 g/mol

- CAS Number : 88013-37-0

Biological Activity Overview

The biological activity of 2-amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied across various domains including:

- Antioxidant Activity : Exhibits significant antioxidant properties comparable to ascorbic acid.

- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation markers.

- Receptor Modulation : Acts as an allosteric enhancer of adenosine receptors and glucagon receptor antagonists.

The compound's mechanism of action involves:

- Receptor Binding : It binds to specific receptors or enzymes, modulating their activity.

- Antioxidant Mechanism : Inhibits free radical-induced lipid oxidation and the formation of lipid peroxides.

- Inflammatory Pathway Interference : Impacts pathways involved in inflammatory responses.

Antioxidant Activity

A study demonstrated that compounds with a similar structure exhibited antioxidant activity with inhibition rates ranging from 19% to 30% against lipid peroxidation. The antioxidant potency was evaluated using various assays that measure the ability to scavenge free radicals and protect cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicated that tetrahydrobenzo[b]thiophene derivatives, including this compound, possess significant anti-inflammatory effects. These compounds were shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting their potential utility in treating inflammatory diseases .

Receptor Modulation

The compound has been identified as an allosteric modulator for adenosine receptors. This modulation can enhance the therapeutic effects of drugs targeting these receptors, which are implicated in numerous physiological processes including inflammation and pain perception .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : C₁₈H₁₉BrN₂O₄S

- Molecular Weight : 439.32 g/mol

- CAS Number : 88013-37-0

Structural Characteristics

The compound features a benzothiophene core with an amino group and a bromophenyl substituent, contributing to its unique chemical behavior and biological activity.

Medicinal Chemistry

-

Therapeutic Potential :

- The compound is being investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Its structure allows it to modulate the activity of enzymes and receptors, making it a candidate for drug development.

- Case Study : Research has indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties against various bacterial strains, highlighting their potential in treating infections.

-

Antimicrobial Activity :

- Studies have demonstrated that certain synthesized thiophene derivatives possess good to moderate antibacterial activity against both gram-positive and gram-negative bacteria. For example:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 4 µg/mL Compound B Escherichia coli 16 µg/mL Compound C Pseudomonas aeruginosa 32 µg/mL

- Studies have demonstrated that certain synthesized thiophene derivatives possess good to moderate antibacterial activity against both gram-positive and gram-negative bacteria. For example:

Biological Studies

-

Mechanism of Action :

- The mechanism of action involves binding to specific molecular targets, potentially leading to modulation of biological pathways. The exact mechanisms are still under investigation but may involve interactions with various receptors or enzymes.

-

Research on Biological Targets :

- Ongoing studies are exploring how this compound interacts with cellular pathways involved in disease processes, particularly in cancer and infectious diseases.

Chemical Research

-

Synthesis and Development :

- The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore functionalization at various positions on the benzothiophene core.

- Synthetic Route Overview :

- Starting materials undergo cyclization followed by amination to introduce the amino group at the desired position.

-

Reactivity :

- The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for further derivatization and exploration of its chemical properties.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

Halogenated Aryl Groups (Br vs. F):

- The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to the 4-fluorophenyl analog (). Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets in biological targets.

- Fluorine’s electronegativity in the 4-fluorophenyl derivative could improve metabolic stability but reduce lipophilicity compared to bromine .

- The methyl group in the target compound balances steric effects and solubility, as seen in its lower molecular weight compared to the tert-butyl analog .

- Functional Group Variations: Replacing the amino group with an ester () alters hydrogen-bonding capacity and solubility. The ester derivative’s higher molecular weight (408.31 vs. 387.31) may reduce membrane permeability.

Structural Analysis Techniques

Crystallographic tools like SHELXL () and ORTEP-3 () are critical for determining the 3D conformation of such compounds. Hydrogen-bonding patterns, analyzed via graph set theory (), could reveal how substituents influence crystal packing and stability.

Q & A

Q. What are the key considerations in optimizing the multi-step synthesis of this compound?

The synthesis involves sequential sulfonylation, coupling, and cyclization reactions. Critical parameters include solvent choice (e.g., dichloromethane or DMF for solubility and reactivity), temperature control (e.g., 0–5°C for sulfonamide formation to prevent side reactions), and catalysts like triethylamine to neutralize acids generated during reactions. Purity can be enhanced via column chromatography with silica gel (40–60 µm) and monitored by TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Use a combination of NMR spectroscopy (1H and 13C) to verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–1.5 ppm) and X-ray crystallography to resolve stereochemical ambiguities. Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., m/z 433.2 [M+H]+) .

Q. What are the standard protocols for evaluating its stability under varying pH conditions?

Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC at 25°C and 40°C. Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30) at 1 mL/min. Degradation products can be identified using LC-MS/MS .

Advanced Research Questions

Q. How can computational methods enhance reaction pathway design for derivatives of this compound?

Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Tools like Gaussian or ORCA can predict regioselectivity in sulfonamide formation or cyclization steps. Pair computational insights with high-throughput screening to validate synthetic routes .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Perform dose-response assays (e.g., IC50 determination) under standardized conditions (e.g., 72-hour incubation in HeLa cells). Cross-validate results using orthogonal methods like SPR (surface plasmon resonance) to measure binding affinity to target proteins (e.g., kinases) and transcriptomic profiling to identify off-target effects .

Q. How can functionalization of the benzothiophene core improve structure-activity relationship (SAR) studies?

Introduce substituents (e.g., halogens, methoxy groups) at the 4-bromophenyl or tetrahydrobenzothiophene positions via Buchwald-Hartwig amination or Suzuki coupling. Test modified analogs in enzyme inhibition assays (e.g., COX-2 or EGFR kinases) to correlate electronic effects (Hammett σ values) with potency .

Q. What advanced techniques characterize its interaction with biological macromolecules?

Use cryo-EM or molecular docking (AutoDock Vina) to map binding modes with proteins. Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) and circular dichroism to assess conformational changes in target enzymes .

Methodological Considerations

- Data Contradiction Analysis : Compare datasets using multivariate statistics (PCA or PLS-DA) to identify outliers or batch effects. Replicate experiments in ≥3 independent labs to confirm reproducibility .

- Experimental Design : Use factorial designs (e.g., 2k) to optimize reaction parameters (temperature, solvent ratio) and minimize resource expenditure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.